3-[(Trifluorovinyl)oxy]bromobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-2-1-3-6(4-5)13-8(12)7(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYMPCRKNAEUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 3 Trifluorovinyl Oxy Bromobenzene and Its Derivatives
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of the chemical transformations of 3-[(trifluorovinyl)oxy]bromobenzene and its derivatives. The electron-deficient nature of the trifluorovinyl group makes it an excellent participant in several types of cycloadditions, most notably [2+2] cyclodimerization and [2+1] cyclopropanation.
The thermal [2+2] cyclodimerization of aryl trifluorovinyl ethers is a key reaction for the formation of perfluorocyclobutyl (PFCB) linkages. nih.gov This process typically occurs at elevated temperatures, generally above 150 °C, and proceeds through a radical-mediated mechanism. cas.cnacs.org The resulting PFCB-containing compounds are valuable as monomers for step-growth polymerization, leading to high-performance polymers with desirable properties such as thermal stability and processability. nih.govacs.org
Kinetic studies on the thermal cyclodimerization of a series of para-substituted aromatic trifluorovinyl ethers have provided valuable insights into the reaction mechanism. These studies have shown that the reaction follows second-order kinetics. acs.org A key finding from these investigations is that electron-withdrawing groups on the aromatic ring slow down the rate of cyclodimerization. nih.govacs.org
To quantify this electronic effect, the Hammett equation was applied to the kinetic data. The Hammett plot, which correlates the logarithm of the reaction rate constant with the substituent constant (σ), yielded negative reaction constants (ρ) of -0.46 at 120°C and -0.59 at 130°C. nih.govacs.org This negative ρ value confirms that electron-donating groups accelerate the reaction, providing the first linear free-energy relationship reported for the cyclodimerization of aromatic trifluorovinyl ethers to PFCB compounds. nih.govacs.org This relationship underscores the influence of substituent electronic effects on the stability of the diradical intermediate.
Table 1: Hammett Analysis Data for Thermal Cyclodimerization of p-Substituted Aryl Trifluorovinyl Ethers
| Substituent (X) | σp | k (x 10^-5 M^-1 s^-1) at 130°C |
|---|---|---|
| OCH3 | -0.27 | 10.2 |
| CH3 | -0.17 | 8.5 |
| H | 0.00 | 6.2 |
| F | 0.06 | 5.5 |
| Cl | 0.23 | 4.1 |
| Br | 0.23 | 4.0 |
| CF3 | 0.54 | 2.1 |
| CN | 0.66 | 1.6 |
| NO2 | 0.78 | 1.1 |
Data sourced from kinetic studies on p-substituted aryl trifluorovinyl ethers.
The [2+2] cyclodimerization of trifluorovinyl ethers can result in the formation of two stereoisomers of the 1,2-disubstituted perfluorocyclobutyl ring: a cis isomer and a trans isomer. The stereochemical outcome of this reaction is influenced by the reaction conditions and the nature of the substituents on the trifluorovinyl ether. The formation of both cis and trans products is consistent with a stepwise mechanism involving a diradical intermediate, which allows for rotation around the newly formed single bond before ring closure.
Aryl trifluorovinyl ethers can also undergo a [2+1] cycloaddition reaction with a difluorocarbene source to yield aryl perfluorocyclopropyl ethers. cas.cn This transformation provides access to the unique perfluorocyclopropoxy group, a valuable structural motif in medicinal chemistry and materials science. cas.cn
A general and efficient method for the synthesis of aryl perfluorocyclopropyl ethers involves the reaction of aryl trifluorovinyl ethers with (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) as a difluorocarbene precursor. cas.cnacs.orgacs.orgnih.govfigshare.com This reaction proceeds smoothly in toluene (B28343) at 120°C in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide (n-Bu₄NBr). cas.cnacs.orgfigshare.com
This method exhibits broad substrate scope, tolerating a variety of functional groups on the aromatic ring. cas.cnacs.org Both electron-rich and electron-poor aryl trifluorovinyl ethers are successfully converted to the corresponding aryl perfluorocyclopropyl ethers in good to excellent yields (71-99%). cas.cn This robust methodology represents the first general synthetic route to this class of compounds from readily available phenols. cas.cnacs.org
Table 2: Synthesis of Aryl Perfluorocyclopropyl Ethers using TMSCF₂Br
| Entry | Aryl Trifluorovinyl Ether | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-[(Trifluorovinyl)oxy]-1,1'-biphenyl | 4-(Perfluorocyclopropoxy)-1,1'-biphenyl | 95 |
| 2 | 1-Bromo-4-[(trifluorovinyl)oxy]benzene | 1-Bromo-4-(perfluorocyclopropoxy)benzene | 91 |
| 3 | 1-Methoxy-4-[(trifluorovinyl)oxy]benzene | 1-Methoxy-4-(perfluorocyclopropoxy)benzene | 98 |
| 4 | 4-[(Trifluorovinyl)oxy]benzonitrile | 4-(Perfluorocyclopropoxy)benzonitrile | 99 |
| 5 | 1-(4-[(Trifluorovinyl)oxy]phenyl)ethan-1-one | 1-(4-(Perfluorocyclopropoxy)phenyl)ethan-1-one | 94 |
Reaction conditions: aryl trifluorovinyl ether (1.0 equiv.), TMSCF₂Br (2.0 equiv.), n-Bu₄NBr (0.1 equiv.), toluene, 120°C, 5 h. Isolated yields. acs.org
[2+1] Cyclopropanation with Difluorocarbene Precursors
Functional Group Tolerance in Cyclopropanation
The trifluorovinyl ether moiety is amenable to [2+1] cyclopropanation reactions. A notable method involves the reaction of aryl trifluorovinyl ethers with bromodifluoromethyl(trimethyl)silane (TMSCF₂Br), a commercially available reagent. nih.gov This process proceeds efficiently in toluene at elevated temperatures (120 °C) with a catalytic quantity of a phase-transfer catalyst like tetrabutylammonium bromide (n-Bu₄NBr), yielding aryl perfluorocyclopropyl ethers. nih.gov
A significant advantage of this cyclopropanation method is its broad functional group tolerance. The reaction conditions are compatible with a wide array of substituents on the aromatic ring of the aryl trifluorovinyl ether. nih.gov Research on related cyclopropanation reactions, such as the electrochemical cyclopropanation of alkenyl trifluoroborates, further demonstrates that aryl halides—including chloro-, fluoro-, and bromophenyl groups—are inert under these conditions. nih.gov This tolerance is critical, as it allows the bromo-substituent on this compound to be preserved during the formation of the perfluorocyclopropyl ring, making it available for subsequent functionalization.
The table below summarizes the functional groups known to be compatible with related cyclopropanation reactions, highlighting the potential for complex molecule synthesis starting from functionalized aryl trifluorovinyl ethers.
| Functional Group Class | Specific Examples | Tolerance Level | Reference |
| Halogens | -F, -Cl, -Br | High | nih.gov |
| Electron-Donating Groups | -CH₃, -OCH₃, -t-Bu | High | nih.govnih.gov |
| Electron-Withdrawing Groups | -CF₃, -CO₂Me | High | nih.govsci-hub.se |
| Heterocycles | Pyridinyl, Thiophenyl, Indolyl | High | nih.govsci-hub.se |
| Other | -Ph, -CN, Alkenes, Alkynes | High | nih.govnih.gov |
This interactive table summarizes functional group tolerance in cyclopropanation reactions relevant to aryl trifluorovinyl ethers.
Nucleophilic Addition and Elimination Reactions
The electron-deficient nature of the trifluorovinyl group in aryl trifluorovinyl ethers makes it susceptible to nucleophilic attack. This reactivity is a cornerstone for synthesizing more complex fluorinated molecules. bohrium.com
Aryloxylation of Substituted Phenols with Aryl Trifluorovinyl Ethers
A key transformation of aryl trifluorovinyl ethers, including 1-bromo-4-(trifluorovinyloxy)benzene (B66038) which serves as a model for the title compound, is the nucleophilic addition-elimination reaction with substituted phenols. nih.govresearchgate.netresearchgate.net This reaction, typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF), provides a facile route to internal fluorinated alkenes. nih.govresearchgate.net The outcome of the reaction—whether it yields a vinyl substitution product or an addition product—is highly dependent on the choice of base. bohrium.comnih.gov
Formation of Internal Fluorinated Alkenes (Vinyl Substitution Products)
When a strong base such as sodium hydride (NaH) is used, the reaction between an aryl trifluorovinyl ether and a substituted phenol (B47542) proceeds via an addition-elimination mechanism to afford internal fluorinated alkenes with the general structure R-Ar-O-CF=CF-O-Ar-R'. nih.govresearchgate.netrsc.org In this process, the phenoxide, generated in situ, attacks the trifluorovinyl group, followed by the elimination of a fluoride (B91410) ion. researchgate.net These vinyl substitution products are generally produced in good isolated yields. nih.govresearchgate.net The resulting 1,2-diaryloxydifluoroethene structures are thermally robust, with differential scanning calorimetry (DSC) showing thermal activation and decomposition only at temperatures exceeding 310 °C. nih.govresearchgate.netresearchgate.net
Influence of Steric and Electronic Parameters on (Z)/(E)-Isomer Ratios
The aryloxylation reaction typically produces a mixture of (Z) and (E) isomers of the internal fluorinated alkene. nih.govresearchgate.net The ratio of these isomers is significantly influenced by the steric bulk of the nucleophilic phenol. nih.govresearchgate.netrsc.org Studies have shown that using more sterically encumbered phenol nucleophiles, particularly those with ortho-substituents, leads to a preferential formation of the (Z)-isomer. bohrium.comresearchgate.net This stereoselectivity is attributed to the rotational energy barriers in the carbanion intermediate formed after the initial nucleophilic attack. researchgate.net The kinetic pathway favoring the (Z)-isomer appears to be preferred when bulky groups are present. researchgate.net
The following table presents data from the reaction of 1-bromo-4-(trifluorovinyloxy)benzene with various phenols, illustrating the effect of the nucleophile's structure on the product distribution and isomer ratio.
| Phenol Nucleophile | Base | Product Type | (Z)/(E) Ratio | Yield (%) | Reference |
| 4-Bromophenol | NaH | Vinyl Substitution | 1.1 / 1 | 82 | rsc.org |
| 4-Methoxyphenol | NaH | Vinyl Substitution | 1.4 / 1 | 85 | rsc.org |
| 4-Phenylphenol | NaH | Vinyl Substitution | 1.9 / 1 | 80 | rsc.org |
| 2-tert-Butylphenol | NaH | Vinyl Substitution | 2.5 / 1 | 75 | rsc.org |
| Phenol | Cs₂CO₃ | Addition Product | N/A | 78 | bohrium.com |
| 4-Bromophenol | Cs₂CO₃ | Addition Product | N/A | 95 | rsc.org |
This interactive table details the outcomes of the reaction between an aryl trifluorovinyl ether and various phenols under different basic conditions.
Pathways to Hydrofluorinated Addition Products
An alternative reaction pathway is observed when a milder base, such as caesium carbonate (Cs₂CO₃), is employed. nih.govresearchgate.net Under these conditions, the reaction between aryl trifluorovinyl ethers and phenols yields hydrofluorinated addition products with the general structure R-Ar-O-CHFCF₂-O-Ar-R'. nih.govresearchgate.netrsc.org Instead of elimination, the intermediate carbanion is protonated during workup, leading to the saturated ether. These addition products can be isolated in good to excellent yields. nih.govresearchgate.net
Notably, these hydrofluorinated ethers are not dead-end products. They can be quantitatively converted into the corresponding vinyl substitution products (a mixture of Z/E isomers) through a subsequent dehydrofluorination step using a strong base like sodium hydride. nih.govresearchgate.netrsc.org This two-step process provides a versatile route to control the final product structure. bohrium.com
Carbon-Bromine Bond Reactivity and Functionalization
The bromine atom on the aromatic ring of this compound serves as a valuable synthetic handle for further molecular elaboration. The carbon-bromine bond is readily activated by transition metal catalysts, enabling a wide range of cross-coupling reactions. nih.gov
Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are particularly effective for functionalizing aryl bromides. nih.gov This methodology allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with various organoboron compounds, such as boronic acids or their esters. nih.gov The reaction tolerates a wide variety of functional groups, making it possible to introduce diverse alkyl or aryl substituents at the bromine position. nih.gov This capability significantly enhances the synthetic utility of this compound, allowing for the creation of a library of complex fluorinated molecules where both the trifluorovinyl ether and the aromatic core can be independently and selectively modified.
Metal-Catalyzed Cross-Coupling Reactions for Aryl Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions primarily involve the palladium-catalyzed coupling of the aryl bromide with various organometallic reagents. The trifluorovinyl ether group is generally stable under the conditions typically employed for these transformations.
While specific data for the cross-coupling reactions of this compound is not extensively detailed in publicly available literature, the reactivity can be inferred from the well-established behavior of other aryl bromides in similar reactions. The following table summarizes the expected outcomes and general conditions for various palladium-catalyzed cross-coupling reactions based on established methodologies.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acids or esters | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Biaryls |
| Stille Coupling | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄, Pd₂ (dba)₃/P(o-tol)₃ | Aryl-substituted compounds |
| Heck Coupling | Alkenes | Pd(OAc)₂, PdCl₂/ligands | Arylated alkenes |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Arylalkynes |
| Buchwald-Hartwig Amination | Amines, amides | Pd₂(dba)₃/BINAP, Xantphos, etc. | Arylamines, arylamides |
| Negishi Coupling | Organozinc reagents | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl-substituted compounds |
This table represents generalized conditions and expected product classes for palladium-catalyzed cross-coupling reactions of aryl bromides. The specific conditions for this compound would require experimental optimization.
Halogen-Metal Exchange Processes
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent. For this compound, this process typically involves treatment with a strong organolithium or Grignard reagent at low temperatures to prevent side reactions. The resulting organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds by reaction with a wide range of electrophiles.
The general transformation is depicted below:
Ar-Br + R-M → Ar-M + R-Br
Where:
Ar = 3-(Trifluorovinyloxy)phenyl
M = Li or MgX
R = Alkyl or Aryl
The resulting organolithium or Grignard reagent can then be trapped with various electrophiles.
| Organometallic Intermediate | Electrophile | Product Class |
| 3-(Trifluorovinyloxy)phenyllithium | CO₂ | Carboxylic acids |
| 3-(Trifluorovinyloxy)phenyllithium | Aldehydes/Ketones | Secondary/Tertiary alcohols |
| 3-(Trifluorovinyloxy)phenyllithium | DMF | Aldehydes |
| 3-(Trifluorovinyloxy)phenylmagnesium bromide | B(OR)₃ | Boronic acids/esters |
| 3-(Trifluorovinyloxy)phenylmagnesium bromide | R-CN | Ketones (after hydrolysis) |
This table illustrates potential synthetic applications of the organometallic intermediates derived from this compound. The choice of reagent and reaction conditions is crucial for achieving the desired transformation.
Polymerization Chemistry and Macromolecular Architectures Derived from Trifluorovinyl Aryl Ethers
Perfluorocyclobutyl (PFCB) Polymer Synthesis
Perfluorocyclobutyl (PFCB) aryl ether polymers are a notable class of fluoropolymers synthesized through the thermal cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. researchgate.net These polymers are recognized for their processability, thermal and chemical stability, and low dielectric properties. researchgate.net The synthesis of PFCB polymers can be achieved as either thermoplastics or thermosets by heating di- or tri-functional TFVE monomers. researchgate.net
Step-Growth [2+2] Cyclopolymerization of Aryl Trifluorovinyl Ether Monomers
The fundamental process for creating perfluorocyclobutyl (PFCB) polymers is a thermally induced [2+2] cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. nih.govmdpi.com This reaction proceeds without the need for any catalysts or initiators, forming a four-membered perfluorocyclic ring. nih.govmdpi.com The polymerization can be carried out in bulk or in solution using solvents like diphenyl ether, mesitylene, or benzonitrile. researchgate.net The kinetics of this step-growth cyclopolymerization are dependent on temperature and the nature of the substituents on the benzene (B151609) ring of the monomer. researchgate.net
The versatile intermediate, 4-bromotrifluorovinyloxybenzene, serves as a precursor for a variety of p-substituted aromatic trifluorovinyl ether compounds. researchgate.net These compounds can then undergo thermal radical-mediated cyclodimerization to form difunctional molecules containing the 1,2-disubstituted perfluorocyclobutyl linkage. researchgate.net This demonstrates the tolerance of the fluorovinyl ether group to various functional group transformations, making these dimers useful monomers for further step-growth polymerization. researchgate.net
Copolymerization Strategies for Microstructure Control
The synthesis of segmented copolymers based on PFCB architectures allows for the combination of distinct polymer properties within a single macromolecule. One approach involves the preparation of amorphous PFCB multi-block copolymers. nih.govmdpi.com For example, copolymers have been synthesized through the nucleophilic addition of hydroxyl end groups of one polymer segment, such as poly(ethylene glycol) (PEG), to the trifluorovinyl ether functional groups of another oligomer, like biphenyl-based (BP)-PFCB oligomers. nih.govmdpi.com This reaction results in the formation of a fluorinated arylene vinylene ether (FAVE) linkage connecting the different blocks. nih.govmdpi.com
Another strategy involves the thermal copolymerization of different aryl trifluorovinyl ether monomers. For instance, a monomer containing a PEG segment can be copolymerized with a biphenyl-based PFCB monomer via a step-growth [2+2] cycloaddition reaction. nih.gov This method allows for the creation of copolymers with tailored properties by varying the composition and length of the different segments. nih.gov
The reactivity of the trifluorovinyl ether monomer plays a crucial role in the formation of segmented copolymers. The electronic nature of the substituents on the aromatic ring of the TFVE monomer influences the rate of the [2+2] cyclopolymerization. Electron-donating or electron-attracting groups on the benzene ring affect the kinetics of the reaction. researchgate.net This difference in reactivity can be exploited to control the sequence distribution of monomer units in a copolymer, thereby influencing the microstructure and properties of the resulting segmented polymer.
Functionalization and Post-Polymerization Modification of PFCB Architectures
The introduction of functional groups into the PFCB polymer backbone is a key strategy for tailoring their properties for specific applications. researchgate.net This can be achieved either by the direct polymerization of functionalized aryl TFVE monomers or through the post-polymerization modification of a pre-formed PFCB polymer. researchgate.net
Incorporation of Reactive Moieties (e.g., Meldrum’s Acid) for Thermal Crosslinking and Post-Functionalization
A notable strategy for creating functionalized fluoropolymers involves the use of Meldrum's acid. researchgate.netrsc.orgresearchgate.net New PFCB polymers containing Meldrum's acid moieties have been synthesized through the thermal cyclopolymerization of a Meldrum's acid-functionalized aromatic trifluorovinyl ether (TFVE) monomer. rsc.orgresearchgate.net These polymers possess dual reactivity, enabling both thermal crosslinking and post-polymerization modification. rsc.orgnih.gov
The incorporation of Meldrum's acid provides a versatile platform for further chemical transformations. researchgate.net The thermal treatment of polymers containing these moieties can generate reactive ketene (B1206846) intermediates. researchgate.net These ketenes can then undergo various reactions, such as cycloaddition, to afford cross-linked materials with enhanced stability. researchgate.net This approach allows for the creation of robust and functional PFCB-based materials. researchgate.net
The bromine atom on the 3-[(Trifluorovinyl)oxy]bromobenzene unit within a PFCB polymer also serves as a reactive handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups through reactions such as nucleophilic substitution, expanding the scope of accessible polymer architectures and properties. escholarship.orgnih.govnih.gov
Fluoroalkylation of PFCB Polymers
Post-polymerization functionalization of perfluorocyclobutyl (PFCB) aryl ether polymers represents a critical strategy for modifying their material properties. One such modification is fluoroalkylation, which involves attaching fluoroalkyl side chains to the aromatic backbone of the PFCB polymer. This process can significantly enhance properties like hydrophobicity and oleophobicity.
A notable method for this functionalization is the use of Umemoto's FITS reagents (e.g., S-(trifluoromethyl)diphenylsulfonium triflate). researchgate.net These reagents can introduce fluoroalkyl groups onto the polymer backbone. researchgate.net While these reagents are known to react with activated nucleophiles with high regioselectivity, their reaction with neutral aromatic rings, such as those in the PFCB polymer derived from this compound, can proceed via electrophilic radical intermediates. researchgate.netnih.gov This C–H functionalization approach allows for the modification of the polymer's surface and interfacial properties. nih.gov
Research has shown that the fluoroalkylation of PFCB polymers leads to a marked increase in both water and oil repellency. researchgate.net For instance, the static contact angle for hexadecane (B31444) on PFCB polymer films was observed to increase significantly after fluoroalkylation, indicating enhanced oleophobicity. researchgate.net This improvement in oil repellency makes these modified polymers potential candidates for various coating applications where resistance to oils and other nonpolar substances is required. researchgate.net The degree of functionalization can be controlled, and even a 20% functionalization has been shown to produce significant changes in surface properties. researchgate.net
Table 1: Effect of Fluoroalkylation on PFCB Polymer Properties
| Property | Unmodified PFCB Polymer | Fluoroalkylated PFCB Polymer (20% functionalized) |
|---|---|---|
| Static Contact Angle (Hexadecane) | 0° | >30° |
| Surface Characteristic | Oleophilic | Increased Oleophobicity |
Data sourced from studies on aryl ether perfluorocyclobutyl polymers. researchgate.net
Grafting of Functionalized PFCB Ionomers onto Carbon Supports
The functionalization of PFCB polymers can also be directed toward creating ionomers, which are polymers containing ionic groups. These ionomers can be grafted onto supports like carbon to create materials with both high electronic and ionic conductivity, suitable for electrochemical devices such as fuel cells and capacitors. rsc.org
The process begins with the synthesis of PFCB polymers that are chain-end-functionalized. For polymers derived from precursors like this compound, telechelic (end-functionalized) oligomers can be prepared. These oligomers can then be further modified. For example, water-soluble PFCB aryl ether ionomers can be created by sulfonating the polymer backbone and introducing phosphonic acid groups at the chain ends. rsc.orgrsc.org
These dual-functionalized ionomers can then be grafted onto mesoporous carbon supports that have been modified, for instance, with zirconia nanoparticles. rsc.orgrsc.org The phosphonic acid end-groups provide strong anchoring sites, bonding directly to the zirconia on the carbon surface. rsc.org This method ensures that the ionomer electrolyte remains bound to the conductive support, even when exposed to liquid water. rsc.org The functionalization of the carbon support itself, often through oxidation with agents like nitric acid, can create oxygenated surface functions that act as anchoring sites for the ionomer. researchgate.net This grafting strategy modifies the interaction between the ionomer and the carbon material, which can lead to improved performance in applications like fuel cell cathodes by enhancing the apparent oxygen reduction reaction (ORR) activity. d-nb.inforesearchgate.net
Table 2: Components for Grafting PFCB Ionomers onto Carbon Supports
| Component | Role | Example Material |
|---|---|---|
| Polymer Backbone | Provides structural framework and chemical stability. | Perfluorocyclobutyl (PFCB) Aryl Ether |
| Main Chain Functional Group | Imparts ionic conductivity. | Sulfonic Acid (-SO₃H) |
| End-Group Functionalization | Anchors polymer to the support. | Phosphonic Acid (-PO₃H₂) |
| Support Material | Provides electronic conductivity and high surface area. | Mesoporous Carbon |
| Surface Modifier | Enhances grafting density and stability. | Zirconia (ZrO₂) Nanoparticles |
Information compiled from research on chain-end-functionalized PFCB ionomers. rsc.orgrsc.org
Fluorinated Arylene Vinylene Ether (FAVE) Polymer Systems
An alternative polymerization pathway for trifluorovinyl aryl ether monomers like this compound leads to the formation of Fluorinated Arylene Vinylene Ether (FAVE) polymers. Unlike the thermal cyclodimerization that produces PFCB polymers, FAVE synthesis involves a step-growth polycondensation mechanism. acs.org This method offers a versatile route to a wide range of fluorinated polymers with tunable properties. acs.org
Step-Growth Polycondensation with Diols and Bisphenols
The synthesis of FAVE polymers is achieved through a step-growth polymerization reaction between an aryl trifluorovinyl ether and a diol or bisphenol. acs.org This process is fundamentally a polycondensation reaction, where the linkage of monomers occurs in non-sequential steps, often with the elimination of a small molecule. libretexts.orglibretexts.org In this specific reaction, the trifluorovinyl ether group reacts with the hydroxyl groups of the diol or bisphenol.
Kinetic and mechanistic studies have been crucial in optimizing the polymerization methodologies for FAVE systems. acs.org The reaction proceeds by linking the difunctional monomers end-to-end. youtube.com For example, a bis(trifluorovinyl ether) monomer can react with a diol. The process begins with the formation of dimers, which then react to form tetramers, and so on, with the molecular weight increasing significantly at high conversion rates. libretexts.orgyoutube.com The resulting FAVE polymers possess a unique structure of alternating fluorinated vinylene ether and arylene units, which imparts a combination of processability and thermal stability. acs.org
Development of Tailorable FAVE Architectures (e.g., linear, telechelic, block, network polymers)
The step-growth polymerization method used for FAVE synthesis is highly adaptable, allowing for the creation of a diverse range of macromolecular architectures. acs.org By carefully controlling reaction stoichiometry, monomer choice, and reaction conditions, various polymer structures can be achieved.
Linear Polymers: Using a 1:1 stoichiometric ratio of a bis(trifluorovinyl ether) monomer and a diol results in the formation of high molecular weight linear polymers. acs.org
Telechelic Polymers: By slightly offsetting the stoichiometry, the resulting polymer chains can be terminated with a specific functional group, creating telechelic polymers or oligomers. acs.org For example, using an excess of the trifluorovinyl ether monomer would result in chains capped with reactive trifluorovinyl groups. These functional end-groups are valuable as they allow the polymer to be used in subsequent reactions, such as chain extension or cross-linking. nih.gov
Block Copolymers: Telechelic FAVE oligomers can be used as macroinitiators or building blocks to synthesize segmented block copolymers. This involves reacting the end-functionalized FAVE segment with other monomers or polymers to create materials with distinct, phase-separated domains and combined properties. acs.org
Network Polymers: When monomers with more than two functional groups (e.g., triols) are incorporated into the polymerization, or when telechelic polymers with reactive end-groups are cured, cross-linked network polymers are formed. acs.org These thermosetting materials exhibit enhanced thermal stability and solvent resistance compared to their linear counterparts. nih.gov
This architectural control, combined with the inherent properties of the fluorinated backbone, has made FAVE polymers attractive for applications in areas such as light-emissive materials and chemical sensors. acs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| S-(trifluoromethyl)diphenylsulfonium triflate |
| Hexadecane |
| Sulfonic Acid |
| Phosphonic Acid |
| Zirconia |
| Nitric Acid |
| Diol |
Computational and Theoretical Chemistry Studies of Trifluorovinyl Aryl Ether Systems
Quantum-Mechanical Investigations of Cycloaddition Mechanisms
Quantum-mechanical calculations are crucial for elucidating the complex mechanisms of cycloaddition reactions, which are fundamental to the polymerization of trifluorovinyl ethers. The thermal [2+2] cycloaddition of trifluorovinyl ethers to form perfluorocyclobutyl (PFCB) linkages is a key reaction in the synthesis of high-performance fluoropolymers.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of these reactions. mdpi.com For the dimerization of trifluorovinyl ethers, a stepwise radical mechanism is generally proposed. nih.gov These investigations help in understanding the regio- and stereoselectivity of the cycloaddition. For instance, in the case of 1,3-dipolar cycloaddition reactions involving cyclic vinyl ethers, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to locate and optimize transition states, calculate activation energies, and follow the intrinsic reaction coordinate. researchgate.net Such studies have determined that the molecular mechanism of these reactions is typically concerted and asynchronous. researchgate.net
While specific quantum-mechanical studies on the cycloaddition of 3-[(Trifluorovinyl)oxy]bromobenzene are not extensively documented in the literature, the principles derived from studies of other substituted trifluorovinyl ethers and related fluorinated alkenes are applicable. These studies provide a framework for predicting the likely mechanistic pathways and for understanding the influence of the bromo-substituent on the reaction kinetics and product distribution.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes them well-suited for studying the reaction energetics and transition states of complex organic molecules. mdpi.com In the context of trifluorovinyl aryl ethers, DFT can be used to calculate key thermodynamic and kinetic parameters, such as activation energies, reaction enthalpies, and the geometries of transition state structures.
For example, DFT has been widely used to investigate the mechanisms of various polymerization reactions. mdpi.com These calculations can reveal the energy barriers associated with different reaction pathways, thereby predicting the most likely mechanism. In the study of 1,3-dipolar cycloadditions, DFT calculations have been employed to compare different reaction channels and reactant approaches, which in turn determines the regio- and stereochemical outcomes. researchgate.net The results of these calculations often show good agreement with experimental data. researchgate.net
Modeling of Copolymerization Processes and Microstructure Prediction
Computational modeling is an invaluable tool for predicting the outcome of copolymerization reactions involving trifluorovinyl ethers and for understanding the resulting polymer microstructure. The properties of a copolymer are highly dependent on the arrangement of the different monomer units along the polymer chain.
DFT calculations can be used to predict the reactivity ratios of comonomers, which are key parameters in determining the copolymer composition and sequence distribution. researchgate.net For instance, in the radical copolymerization of cyclic ketene (B1206846) acetals with vinyl monomers, DFT has been used to understand the reactivity of the monomers and to predict which pairs will lead to alternating, random, or block-like copolymers. researchgate.net These theoretical predictions have been confirmed experimentally, demonstrating the power of this approach. researchgate.net
For a system involving this compound, computational modeling could be used to predict its copolymerization behavior with other vinyl monomers. By calculating the energies of the various propagation and cross-propagation steps, the reactivity ratios could be estimated. This information would be crucial for designing synthetic strategies to produce copolymers with desired microstructures and, consequently, tailored material properties. The presence of the bromine atom also offers a site for post-polymerization modification, and modeling could help in understanding the accessibility and reactivity of this site within the polymer matrix.
Electronic Structure Analysis and Correlation with Experimental Reactivity (e.g., Hammett Correlations)
The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods can provide detailed information about the distribution of electrons within a molecule, which can then be correlated with experimental observations of reactivity. One of the most powerful tools for this type of analysis in aromatic systems is the Hammett equation. wikipedia.orglibretexts.orgnumberanalytics.com
The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) ring. wikipedia.org The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the electronic nature of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to substituent effects. wikipedia.org
A study on the thermal cyclodimerization of a series of 19 para-substituted aromatic trifluorovinyl ethers has demonstrated the utility of this approach. nih.gov The study found that electron-withdrawing groups slow down the rate of cyclodimerization. nih.gov By plotting log(k/k₀) against the Hammett substituent constant σ, reaction constants (ρ) of -0.46 at 120 °C and -0.59 at 130 °C were determined. nih.gov The negative value of ρ indicates that the reaction is favored by electron-donating groups, which is consistent with a mechanism involving the formation of an electron-deficient transition state. nih.gov
The following table presents data from this study, illustrating the effect of various para-substituents on the rate of cyclodimerization.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (k/k₀) at 130 °C |
| -OCH₃ | -0.27 | 1.45 |
| -CH₃ | -0.17 | 1.29 |
| -H | 0 | 1 |
| -F | 0.06 | 0.87 |
| -Cl | 0.23 | 0.71 |
| -Br | 0.23 | 0.71 |
| -CF₃ | 0.54 | 0.50 |
| -CN | 0.66 | 0.44 |
| -NO₂ | 0.78 | 0.36 |
For this compound, the bromine atom is in the meta position. The Hammett constant for a meta-bromo substituent (σm) is +0.39. Based on the negative reaction constant found for the cyclodimerization of trifluorovinyl aryl ethers, it can be predicted that the bromo group at the meta position will have an electron-withdrawing effect, thus decreasing the rate of homodimerization compared to the unsubstituted phenyl trifluorovinyl ether.
Computational electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, can further quantify the electronic effects of the substituent. These analyses can provide insights into charge distribution, orbital interactions, and the nature of the chemical bonds, offering a deeper understanding of the factors that govern the reactivity of trifluorovinyl aryl ethers.
Advanced Material Applications and Future Research Directions for Derivatives of 3 Trifluorovinyl Oxy Bromobenzene
High-Performance Fluoropolymer Applications
The thermal cyclodimerization of the trifluorovinyl ether group of 3-[(trifluorovinyl)oxy]bromobenzene and its derivatives leads to the formation of PFCB polymers. These materials exhibit a unique combination of properties including high thermal stability, excellent chemical resistance, low dielectric constants, and low optical loss, making them suitable for a wide array of advanced applications.
Optical Waveguide Components
Polymers derived from trifluorovinyl ethers are highly sought after for applications in photonics, particularly as materials for optical waveguides. mdpi.com Their inherent properties, such as low optical loss, especially in the near-infrared telecommunications window (around 1550 nm), and a tunable refractive index, make them ideal candidates for fabricating passive channel waveguides and other integrated optical components. mdpi.comresearchgate.net
The low propagation losses, sometimes as low as 0.2 dB/cm at 1550 nm, are a significant advantage of fluorinated polymers in optical applications. mdpi.com The presence of C-F bonds contributes to low absorption in the near-infrared region, a critical requirement for efficient data transmission. mdpi.com Furthermore, the refractive index of these polymers can be precisely controlled, which is essential for the design and fabrication of core and cladding materials in waveguide structures. mdpi.comresearchgate.net The ability to create material pairs with a specific refractive index contrast is crucial for guiding light effectively. While some fluorinated polymers exhibit poor adhesion to silicon substrates, the versatility of PFCB chemistry allows for the development of materials with improved compatibility for integration into optical microchips. mdpi.comresearchgate.net
| Property | Value | Wavelength | Reference |
| Propagation Optical Loss | < 0.3 dB/cm | 850, 1300, 1500 nm | researchgate.net |
| Propagation Optical Loss | as low as 0.2 dB/cm | 1550 nm | mdpi.com |
| Coupling Loss to SSMF | < 0.17 dB | 1310 nm | researchgate.net |
This table showcases key performance metrics of fluorinated polymers in optical waveguide applications.
Proton Exchange Membranes (PEMs) for Energy Systems
Sulfonated copolymers derived from trifluorovinyl ether monomers have shown significant promise as proton exchange membranes (PEMs) in energy systems like fuel cells. nih.gov These membranes are a critical component of PEM fuel cells, responsible for proton transport from the anode to the cathode while preventing fuel crossover. researchgate.net
The key to their effectiveness lies in the creation of well-defined hydrophilic and hydrophobic domains. The sulfonated segments of the polymer provide hydrophilic channels for efficient proton conduction, while the fluorinated backbone, derived from the trifluorovinyl ether units, imparts mechanical strength, thermal stability, and hydrophobicity. nih.govresearchgate.net This phase-separated morphology can lead to high proton conductivity, even under low humidity conditions, which is a significant advantage over traditional perfluorosulfonic acid membranes like Nafion. nih.gov Researchers have successfully synthesized sulfonated PFCB block copolymers that exhibit good thermomechanical stability and high ion exchange capacity (IEC), a measure of the number of available proton-conducting sites. nih.govnih.gov
| Property | Value | Conditions | Reference |
| Ion Exchange Capacity (IEC) | 2.13 meq/g | - | nih.gov |
| Proton Conductivity (σ) | ~0.1 S/cm | in water, room temp | nih.gov |
| Max Output Power (co-PNIS70/30) | ~370 mW/cm² | 80 °C | nih.gov |
This table presents key performance indicators for sulfonated copolymers used in proton exchange membranes.
Dielectric Materials for Advanced Electronics
The increasing demand for smaller and faster electronic components has driven the need for materials with low dielectric constants (low-k) and low dielectric loss. pbi-am.comrogerscorp.com Polymers derived from this compound are excellent candidates for these applications due to their low polarizability, a direct consequence of the fluorine content. rogerscorp.comvse.com
A low dielectric constant reduces the capacitance between adjacent interconnects in integrated circuits, which in turn minimizes signal delay and power consumption. pbi-am.comresearchgate.net The high thermal stability of PFCB polymers also ensures their reliability in the high-temperature environments associated with semiconductor manufacturing. researchgate.net The versatility of the PFCB platform allows for the tuning of the dielectric properties by incorporating different aromatic moieties into the polymer backbone, enabling the design of materials tailored for specific high-frequency applications. electronics.org
| Material | Dielectric Constant (Dk) | Dielectric Loss (Df) | Reference |
| FR-4 Glass-Epoxy | 4.49 | 0.019 | electronics.org |
| Hybrid Cloth with Epoxy | 3.08 | 0.013 | electronics.org |
| PTFE | ~2 | - | vse.com |
This table compares the dielectric properties of PFCB-related materials with a standard electronics substrate.
High-Performance Coatings and Composites
The inherent chemical inertness and thermal stability of fluoropolymers make them excellent choices for high-performance coatings and composites. A particularly critical application is in the aerospace industry, where materials are exposed to the harsh environment of low Earth orbit (LEO), which includes atomic oxygen (AO). nasa.govresearchgate.net
Polymers derived from trifluorovinyl ethers can be used to create coatings that are resistant to erosion by atomic oxygen. dtic.milnasa.gov The fluorine atoms provide a protective barrier, and in some cases, a self-passivating oxide layer can form upon exposure to AO, further enhancing durability. researchgate.netresearchgate.net These coatings can be applied to various substrates, including flexible polymers and composites, to extend their service life in space. researchgate.netdtic.mil The ability to create pinhole-free, thin-film coatings is a significant advantage of this technology. dtic.mil
| Property | Observation | Condition | Reference |
| Erosion Resistance | No degradation detected | After AO exposure | dtic.mil |
| Static Dissipation | Sheet resistance < 10⁵ Ω/square | Before and after AO exposure | dtic.mil |
| Optical Properties | No change in UV-Vis reflectance | For 8 of 9 transparent coatings | dtic.mil |
This table summarizes the performance of AO-resistant coatings derived from fluoropolymers.
Force-Responsive Materials
A more recent and innovative application of polymers derived from trifluorovinyl ethers is in the development of force-responsive materials. These materials are designed to change their properties, such as color or fluorescence, in response to mechanical stress. This capability is achieved by incorporating mechanophores, molecules that undergo a chemical transformation when subjected to a mechanical force, into the polymer structure.
The robust and tunable nature of PFCB polymers provides an excellent matrix for embedding these mechanophores. The synthesis of these materials often involves the copolymerization of a trifluorovinyl ether-functionalized mechanophore with other trifluorovinyl ether monomers. The resulting polymers can be used to create sensors that can visually indicate stress or strain, providing a valuable tool for monitoring the structural integrity of materials and components.
Emerging Synthetic Utility in Organofluorine Chemistry
Beyond its role as a monomer, the unique chemical structure of this compound offers significant potential in synthetic organofluorine chemistry. The presence of both a reactive trifluorovinyl ether group and a bromine atom on the aromatic ring provides two distinct handles for chemical modification.
The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of organic substituents. This enables the synthesis of a diverse library of functionalized trifluorovinyl ether monomers, which can then be polymerized to create materials with tailored properties.
Furthermore, the trifluorovinyl ether group itself can undergo a variety of chemical transformations. For example, it can participate in thiol-ene reactions, providing an alternative route to the formation of fluorinated polymers and networks. researchgate.net This dual reactivity makes this compound a valuable building block for the synthesis of complex fluorinated molecules and materials with novel architectures and functionalities.
Development of Novel Fluorinated Scaffolds with Complex Architectures
The trifluorovinyl ether (TFVE) functional group of this compound and its derivatives is pivotal for the construction of complex fluorinated scaffolds, primarily through thermal [2+2] cyclopolymerization. This process leads to the formation of perfluorocyclobutyl (PFCB) aryl ether polymers, a class of semi-fluorinated polymers with a unique combination of desirable properties. nih.gov These polymers exhibit high thermal stability, chemical resistance, low moisture absorption, and excellent processability, distinguishing them from many fully fluorinated counterparts. nih.gov
The synthetic versatility of this compound lies in the ability to leverage both the trifluorovinyl ether group for polymerization and the bromo-substituent for further molecular elaboration. The bromine atom can be readily converted into other functional groups or used as a handle for cross-coupling reactions, allowing for the synthesis of a wide array of multi-functional TFVE-based monomers. rsc.org This adaptability enables the design of polymers with tailored properties.
A significant area of application for these complex fluorinated scaffolds is in the development of materials for microelectronics and high-frequency communication, owing to their low dielectric constants (Dk) and dielectric losses (Df). rsc.org For instance, tetrahedral-structured monomers containing thermo-polymerizable TFVE groups have been synthesized and cured to form microporous PFCB aryl ether polymers with very low dielectric properties. nih.gov
Furthermore, the synthesis of siloxane-containing PFCB aromatic polyethers has been achieved starting from 4-[(trifluorovinyl)oxy]bromobenzene, a positional isomer of the title compound. This was made possible by the unexpected successful formation of an aryl Grignard reagent from the brominated precursor, which allowed for the synthesis of a disiloxane-containing monomer. The subsequent thermal cyclopolymerization of this monomer yielded a flexible and thermally stable elastomeric film, demonstrating the potential to create hybrid materials with combined properties of fluoropolymers and silicones.
The development of these novel fluorinated scaffolds is summarized in the table below:
| Starting Material Derivative | Polymerization Method | Resulting Scaffold | Key Properties |
| Aryl bis-(trifluorovinyl ether) monomers | Thermal step-growth [2+2] cyclopolymerization | Sulfonated Perfluorocyclobutyl (PFCB) aryl ether copolymers | High proton conductivity, chemical and thermal stability. clemson.edu |
| Tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane | Thermal curing | Microporous cross-linked PFCB polymer | Low dielectric constant and loss. nih.gov |
| Bis[1,3-[4-[(trifluorovinyl)oxy]phenyl]]-1,1,3,3-tetramethyldisiloxane | Thermal cyclopolymerization | Poly(1,1,3,3-tetramethyldisiloxanyl-p-phenylene-1-oxaperfluorocyclobutylene-2-oxa-p-phenylene) | Flexible, thermally stable elastomer. |
Strategies for Late-Stage Functionalization of Bioactive Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex molecules at a late step in the synthesis. This approach allows for the rapid diversification of drug candidates to explore structure-activity relationships and improve physicochemical properties. cas.cn The unique properties of fluorine mean that its incorporation into bioactive molecules is a widely used tactic to enhance metabolic stability, binding affinity, and lipophilicity. cas.cndigitellinc.com
The this compound moiety presents a valuable tool for LSF strategies. The trifluorovinyl ether group is relatively stable and can be carried through several synthetic steps. The bromine atom on the aromatic ring serves as a versatile anchor for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the attachment of the trifluorovinyloxy-phenyl scaffold to a complex bioactive core in a convergent manner.
A hypothetical LSF strategy could involve the synthesis of a bioactive molecule containing a boronic acid or ester group. This functionalized bioactive molecule could then be coupled with this compound under palladium catalysis to introduce the trifluorovinyloxy group. The resulting molecule would benefit from the altered electronic and steric properties conferred by this fluorinated moiety. The trifluoromethyl group, a related fluorinated substituent, is known to enhance the lipophilicity and metabolic stability of drug molecules. digitellinc.comfrontiersin.org
The development of methods for the direct introduction of trifluoromethyl groups and other fluorine-containing moieties highlights the importance of fluorination in drug discovery. nih.gov While direct late-stage introduction of the trifluorovinyloxy group itself is a developing area, the principle of using fluorinated building blocks is well-established. nih.gov Derivatives of this compound can be considered advanced building blocks that enable the introduction of the -O-CF=CF₂ group, which can subsequently influence the biological activity and pharmacokinetic profile of a parent molecule. For example, the introduction of a trifluoromethyl group into pyrimidine (B1678525) derivatives has been shown to result in compounds with notable antifungal, insecticidal, and anticancer properties. frontiersin.orgnih.gov
The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, and building blocks derived from this compound are poised to play a role in the continued development of novel therapeutic agents through late-stage functionalization approaches.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Trifluorovinyl)oxy]bromobenzene, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging bromine’s leaving-group properties. For example, coupling trifluorovinyl ether precursors with brominated aromatic intermediates under inert atmospheres (e.g., nitrogen) at 80–100°C improves yield . Oxidative coupling using silver(I) or copper(II) catalysts may also be viable, but side reactions (e.g., homocoupling) require careful stoichiometric control .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Yield optimization (typically 60–75%) depends on maintaining anhydrous conditions and precise temperature control .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm trifluorovinyl group integrity (δ = -60 to -80 ppm for CF groups) and NMR for aromatic protons (δ = 6.8–7.5 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ 4-bromofluorobenzene (BFB) as a reference standard to validate retention times and fragmentation patterns .
- Elemental Analysis : Verify C, H, Br, and F content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound?
- Handling : Use fume hoods, nitrile gloves, and chemical-resistant aprons. The compound’s volatility necessitates sealed storage under nitrogen at -20°C to prevent decomposition .
- Emergency Measures : In case of exposure, rinse with copious water and consult safety data sheets (SDS) for specific antidotes. Note that brominated aromatics may release toxic HBr upon thermal degradation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluorovinyl group influence the reactivity of this compound in copolymerization reactions?
- Mechanistic Insight : The trifluorovinyl group lowers the electron density of the aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution (NAS) at the bromine position. In copolymerization with fluorinated monomers (e.g., tetrafluoroethylene), this group facilitates chain propagation via radical mechanisms, as observed in analogous perfluorovinyl ether systems .
- Experimental Design : Use differential scanning calorimetry (DSC) to monitor polymerization exotherms and gel permeation chromatography (GPC) to determine molecular weight distributions .
Q. What strategies resolve contradictions in reported thermal stability data for trifluorovinyl ether derivatives?
- Data Analysis : Discrepancies in decomposition temperatures (e.g., 200–250°C) may arise from impurities or varying heating rates. Conduct thermogravimetric analysis (TGA) at standardized rates (e.g., 10°C/min under nitrogen) and correlate with purity metrics (e.g., HPLC >98%) .
- Case Study : A 2024 study demonstrated that residual solvents (e.g., THF) reduce thermal stability by 20–30°C; thus, rigorous drying is essential .
Q. How can computational modeling predict substituent effects on the compound’s electronic properties?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals. The trifluorovinyl group lowers the LUMO energy (-1.5 eV vs. -1.2 eV for non-fluorinated analogs), increasing electrophilicity at the bromine site .
- Validation : Compare computed NMR shifts with experimental data to refine basis sets .
Key Research Gaps and Recommendations
- Synthetic Scalability : Current methods produce sub-gram quantities; explore continuous-flow reactors for larger-scale synthesis .
- Environmental Impact : Study the compound’s persistence using OECD 301 biodegradation protocols, given fluorine’s recalcitrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
